Formic acid;3-triethoxysilylpropan-1-ol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40171-24-2 |
|---|---|
Molecular Formula |
C10H24O6Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
formic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.CH2O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
InChI Key |
PGHVWORKDUUSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCO)(OCC)OCC.C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Reaction Engineering for Formic Acid;3 Triethoxysilylpropan 1 Ol
Direct Esterification Pathways for the Synthesis of 1-Propanol, 3-(Triethoxysilyl)-, Formate (B1220265)
The primary and most direct route for the synthesis of 1-Propanol, 3-(triethoxysilyl)-, formate is the Fischer-Speier esterification. This classic method involves the reaction of a carboxylic acid (formic acid) with an alcohol (3-triethoxysilylpropan-1-ol) in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com
This reaction is an equilibrium process. organic-chemistry.org To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using one of the reactants in excess or by removing water as it is formed, for example, through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Commonly used catalysts for this type of esterification include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), or Lewis acids. organic-chemistry.orgmasterorganicchemistry.com The choice of catalyst can influence the reaction rate and the prevalence of side reactions. Alternative methods for synthesizing formate esters include transesterification with other formates like ethyl formate, or through oxidative coupling of the alcohol with formaldehyde, though direct esterification with formic acid remains a fundamental approach. nih.gov
Formation of the Formate Ester as an Intermediate or By-product in Formic Acid-Catalyzed Organosilane Chemistry
In various applications involving organosilanes, formic acid may be used as a catalyst or a reagent. For instance, in acid-catalyzed sol-gel processes or surface modifications, if an alcohol-functionalized silane (B1218182) like 3-triethoxysilylpropan-1-ol is present, the formation of the corresponding formate ester can occur. This can be an intended step to form an intermediate with specific properties or an unintended side reaction. The presence of both a hydroxyl group on the organosilane and formic acid creates the necessary conditions for esterification to compete with other acid-catalyzed reactions, such as the hydrolysis and condensation of the triethoxysilyl groups.
The mechanism of acid-catalyzed esterification (Fischer esterification) is a well-established multi-step process involving a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com All steps of the mechanism are reversible. masterorganicchemistry.com
Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of formic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net
Nucleophilic Attack: The alcohol (3-triethoxysilylpropan-1-ol) acts as a nucleophile, attacking the protonated carbonyl carbon. organic-chemistry.org
Tetrahedral Intermediate Formation: This attack results in the formation of a protonated tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, 1-Propanol, 3-(triethoxysilyl)-, formate. organic-chemistry.org
An alternative mechanism proposed through DFT calculations suggests the formation of a highly active acylium ion intermediate following the protonation of the carboxylic acid's hydroxyl group, which is then attacked by the alcohol. nih.gov
The yield of 1-Propanol, 3-(triethoxysilyl)-, formate is highly dependent on the reaction conditions, as the process is governed by equilibrium. Key factors include the molar ratio of reactants, catalyst concentration, temperature, and the efficiency of water removal.
Molar Ratio of Reactants: Employing a significant excess of one reactant (either formic acid or 3-triethoxysilylpropan-1-ol) can drive the equilibrium toward the product side, increasing the conversion of the limiting reactant. Studies on similar systems, such as the synthesis of octyl formate, have shown that varying the molar ratio of formic acid to alcohol has a substantial impact on the final conversion rate. mdpi.com
Catalyst Concentration: The rate of esterification is influenced by the concentration of the acid catalyst. Higher catalyst loading generally accelerates the reaction, allowing equilibrium to be reached faster. However, excessively high concentrations can promote side reactions, particularly the hydrolysis and condensation of the triethoxysilyl group.
Temperature: Increasing the reaction temperature typically increases the rate of reaction. However, for reversible exothermic reactions, higher temperatures can unfavorably shift the equilibrium constant. mdpi.com The optimal temperature is a balance between achieving a practical reaction rate and maximizing the equilibrium conversion, while also avoiding thermal degradation of reactants or products.
Reaction Environment (Solvent and Water Removal): The removal of water is critical for achieving high yields. masterorganicchemistry.com This can be done using a solvent that forms an azeotrope with water (e.g., toluene (B28343) or hexane) in conjunction with a Dean-Stark trap. Alternatively, performing the reaction in a solvent-free system with an excess of one reactant can also be effective. researchgate.net
Table 1: Effect of Reaction Parameters on Esterification Yield (Illustrative Data)
Effect of Reaction Parameters on Esterification Yield
| Parameter | Condition A | Condition B | Condition C | Observed Effect on Yield |
|---|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | 1:1 | 5:1 | 1:5 | Excess of one reactant increases yield of the other. mdpi.com |
| Catalyst Loading (wt%) | 1% | 5% | 10% | Higher loading increases reaction rate, but may promote side reactions. mdpi.com |
| Temperature (°C) | 60 | 80 | 100 | Higher temperature increases rate; equilibrium may be affected. researchgate.net |
| Water Removal | None | Molecular Sieves | Dean-Stark | Continuous removal (Dean-Stark) is most effective for high conversion. masterorganicchemistry.com |
Optimization of Synthesis Conditions for Controlled Ester Formation
To maximize the yield of 1-Propanol, 3-(triethoxysilyl)-, formate and minimize side reactions, reaction conditions must be carefully optimized. Based on the principles of Fischer esterification and the specific nature of the organosilane reactant, an optimized protocol would involve several key considerations.
Reactant Stoichiometry: Using a moderate to large excess of formic acid is often practical, as it is typically less expensive and more easily removed after the reaction than the organosilane alcohol. A molar ratio of formic acid to alcohol of 1:7 has been found to be optimal in related enzymatic syntheses. mdpi.com
Catalyst Selection and Loading: A solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst), can be advantageous. mdpi.com These catalysts are easily removed by filtration, simplifying purification and reducing the risk of product degradation or silane hydrolysis during workup. An optimal catalyst loading provides a high reaction rate without causing excessive side reactions.
Temperature and Pressure: The reaction is often performed at the reflux temperature of the solvent or the excess reactant to ensure a sufficient rate. prepchem.com If a lower-boiling component is used in excess (like formic acid), this temperature may be relatively mild. Conducting the reaction under reduced pressure can also aid in the removal of water, driving the equilibrium forward.
Efficient Water Removal: The most critical factor for optimization is the continuous and efficient removal of the water by-product. masterorganicchemistry.com The use of a Dean-Stark apparatus with an appropriate azeotropic solvent is a standard and effective technique.
Table 2: Optimized Conditions for Synthesis of 1-Propanol, 3-(triethoxysilyl)-, Formate
Optimized Synthesis Conditions
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Reactant Ratio | Excess Formic Acid (e.g., 3-7 equivalents) | Shifts equilibrium to maximize conversion of the more valuable silane alcohol. mdpi.com |
| Catalyst | Solid Acid Catalyst (e.g., Ion-Exchange Resin) | Facilitates easy removal and purification, minimizing acid-catalyzed side reactions during workup. mdpi.com |
| Solvent | Toluene or Hexane | Forms a low-boiling azeotrope with water for efficient removal. masterorganicchemistry.com |
| Apparatus | Reaction flask with Dean-Stark trap and condenser | Ensures continuous removal of water, driving the reaction to completion. masterorganicchemistry.com |
| Temperature | Reflux temperature of the solvent | Provides a balance of reaction rate and stability. |
Investigation of Side Reactions and Purity Considerations in Ester Synthesis
The primary challenge in the synthesis of 1-Propanol, 3-(triethoxysilyl)-, formate is managing side reactions related to the triethoxysilyl group, which is sensitive to acid and water.
Hydrolysis and Condensation of the Triethoxysilyl Group: The water produced during the esterification reaction can act as a reactant for the hydrolysis of the ethoxysilyl groups (-Si(OEt)₃). unm.edu This acid-catalyzed hydrolysis generates silanol (B1196071) groups (-Si(OH)₃) and ethanol (B145695). The hydrolysis rate is minimal at neutral pH and increases under acidic or basic conditions. unm.eduresearchgate.net
Hydrolysis: R-Si(OC₂H₅)₃ + 3H₂O --(H⁺)--> R-Si(OH)₃ + 3C₂H₅OH
Condensation: The newly formed silanol groups are highly reactive and can undergo self-condensation or co-condensation with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). unm.eduresearchgate.net This leads to the formation of dimers, oligomers, and eventually a cross-linked polysilsesquioxane network (a gel). osti.gov
Condensation: 2 R-Si(OH)₃ --(H⁺)--> (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
This parallel reaction pathway not only consumes the starting material but also introduces significant impurities that can be difficult to separate from the desired monomeric ester. The rate of condensation is generally slower than hydrolysis under acidic conditions, which can allow for some control, but it remains a significant competitive process. researchgate.net
Purity and Purification: Due to the potential for oligomer formation, purification of the final product requires careful handling. After the reaction, the acid catalyst must be neutralized or removed completely to prevent further hydrolysis and condensation during storage or subsequent steps. Purification is typically achieved through vacuum distillation. The reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal degradation and further condensation of any residual silanol groups. The purity of the final product can be assessed using techniques like NMR spectroscopy and gas chromatography.
Table of Compounds
| Compound Name | Synonym(s) |
|---|---|
| Formic acid;3-triethoxysilylpropan-1-ol | 1-Propanol, 3-(triethoxysilyl)-, formate; 3-(Triethoxysilyl)propyl formate |
| Formic acid | Methanoic acid |
| 3-Triethoxysilylpropan-1-ol | 3-(Triethoxysilyl)-1-propanol |
| Sulfuric acid | H₂SO₄ |
| p-Toluenesulfonic acid | TsOH; Tosic acid |
| Ethyl formate | Ethyl methanoate |
| Toluene | - |
| Hexane | - |
Chemical Transformations and Reactivity of Formic Acid;3 Triethoxysilylpropan 1 Ol
Hydrolysis Kinetics and Mechanisms of the Triethoxysilyl Group within the Formate (B1220265) Ester Structure
The hydrolysis of the triethoxysilyl group is the initial and often rate-determining step in the formation of siloxane networks. This reaction involves the nucleophilic substitution of the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) from water, producing ethanol (B145695) as a byproduct. The reaction proceeds stepwise, with the sequential replacement of the three ethoxy groups.
The mechanism of hydrolysis is highly dependent on the pH of the reaction medium. mdpi.com Under acidic conditions, the oxygen atom of an alkoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to a backside attack by water. mdpi.com In contrast, under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.com The rate of hydrolysis is generally at its minimum around a neutral pH of 7. unm.edu
The kinetics of hydrolysis for organofunctional alkoxysilanes are often studied as pseudo-first-order reactions with respect to the silane (B1218182) concentration when water is in large excess. mdpi.com The rate of hydrolysis is also influenced by the steric bulk of the alkoxy groups and the electronic effects of the organic substituent attached to the silicon atom. sci-hub.st For instance, electron-donating groups can decrease the rate of hydrolysis under acidic conditions by destabilizing the positively charged transition state, while electron-withdrawing groups can have the opposite effect.
Interactive Table 1: Hydrolysis Rate Constants for Analogous Organofunctional Silanes (Note: This data is for analogous compounds and serves to illustrate the range of reactivity.)
| Silane | Conditions (pH, Temp) | Pseudo-first-order rate constant (k, min⁻¹) | Reference |
|---|---|---|---|
| γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | 0.026 | researchgate.net |
| 3-Aminopropyltriethoxysilane | Acidic | Generally fast, pH-dependent | researchgate.net |
| Vinyltriethoxysilane | Acidic | Slower than aminosilanes | researchgate.net |
Condensation Pathways and Oligomerization Behavior of the Formate Ester
Following hydrolysis, the resulting silanols (Si-OH) are highly reactive and readily undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network. There are two primary condensation pathways:
Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water.
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol.
The relative rates of hydrolysis and condensation significantly impact the structure of the resulting polymer. unm.edu Under acidic conditions, hydrolysis is typically fast relative to condensation, which tends to produce less branched, more linear or randomly branched polymers. mdpi.com Conversely, basic conditions favor condensation, leading to the formation of more compact, highly branched, and particulate structures. mdpi.com
The oligomerization of 3-(triethoxysilyl)propyl formate would proceed through these pathways, with the growing polysiloxane chains being functionalized with the propyl formate group. The final structure of the network will depend on the reaction conditions, such as the water-to-silane ratio, catalyst, and temperature.
Role of the Formate Moiety in Modulating Silane Reactivity and Network Formation
The formate moiety (-OCHO) at the terminus of the propyl chain is expected to influence the reactivity of the triethoxysilyl group through both steric and electronic effects. The ester group is moderately electron-withdrawing, which can influence the electron density at the silicon atom via the propyl spacer. This inductive effect could potentially increase the rate of nucleophilic attack on the silicon atom during base-catalyzed hydrolysis.
Furthermore, the presence of the formate group can sterically hinder the approach of reacting species to the silicon center, which might slow down both hydrolysis and condensation rates compared to a smaller substituent. researchgate.net Research on other organofunctional silanes has shown that the nature of the organic group can have a significant impact on reactivity. For example, a study on methacryloyloxymethylalkoxysilanes revealed a significant enhancement in reactivity when changing from a propylene (B89431) to a methylene (B1212753) spacer, which was attributed to the intramolecular electronic influence of the ester group. afinitica.com This suggests that the formate group in 3-(triethoxysilyl)propyl formate likely plays a non-trivial role in modulating the kinetics of network formation.
Stability and Decomposition Pathways of the Formate Ester under Varying Conditions
The formate ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield formic acid and 3-triethoxysilylpropan-1-ol. nih.gov The rate of this hydrolysis is dependent on pH and temperature. chemrxiv.org Thermally, formate esters can also undergo decomposition. For instance, simple alkyl formates like propyl formate decompose at elevated temperatures to produce an alkene (propene) and formic acid. researchgate.net
The siloxane (Si-O-Si) backbone of the condensed polymer is generally characterized by high thermal stability and chemical resistance. However, the organic propyl formate side chains would be the point of initial thermal degradation. The decomposition of the organic moiety would likely occur at lower temperatures than the degradation of the inorganic siloxane network. The thermal stability of formate-containing systems has been a subject of study, with formate brines showing remarkable thermal stability under certain high-pressure, high-temperature conditions. researchgate.net However, the decomposition pathways for the specific covalent structure of 3-(triethoxysilyl)propyl formate would likely involve the elimination and subsequent decomposition of the formate group.
Interactive Table 2: General Stability and Decomposition of Related Structures
| Functional Group | Condition | General Stability/Decomposition Products | Reference |
|---|---|---|---|
| Formate Ester | Acidic/Basic Hydrolysis | Formic acid + Alcohol | nih.gov |
| n-Propyl Formate | Thermal (360-400°C) | Propene + Formic Acid | researchgate.net |
| Polysiloxane (Si-O-Si) | Thermal | Generally high stability (>300°C), depends on substituents | mdpi.com |
Advanced Characterization of Formic Acid;3 Triethoxysilylpropan 1 Ol and Its Derivatives
Spectroscopic Fingerprinting for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural confirmation and assessment of the purity of 3-triethoxysilylpropyl formate (B1220265). These techniques provide a unique "fingerprint" by probing the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure and Siloxane Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of 3-triethoxysilylpropyl formate. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. Key signals include a singlet for the formate proton (HCOO-), triplets and multiplets for the propyl chain protons (-CH₂-CH₂-CH₂-), and a characteristic triplet and quartet for the ethoxy group protons (-O-CH₂-CH₃). researchgate.netrsc.org The integration of these signals confirms the relative number of protons in each group, verifying the compound's identity.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for the formate carbonyl carbon, the three different carbons of the propyl chain, and the two carbons of the ethoxy groups, further confirming the molecular structure. mdpi.com
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment and tracking the hydrolysis and condensation reactions of the triethoxysilyl group. The parent ester exhibits a characteristic chemical shift for the Si atom. Upon hydrolysis to form silanols (Si-OH) and subsequent condensation to form siloxane bridges (Si-O-Si) in derived materials, new signals appear at different chemical shifts, allowing for the characterization of the siloxane network connectivity. mdpi.com
Table 1: Predicted NMR Chemical Shifts (δ) for 3-Triethoxysilylpropyl Formate
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-COO | ~8.0 | Singlet |
| ¹H | O-CH₂-CH₂ | ~4.1 | Triplet |
| ¹H | Si-O-CH₂-CH₃ | ~3.8 | Quartet |
| ¹H | CH₂-CH₂-CH₂ | ~1.7 | Multiplet |
| ¹H | Si-O-CH₂-CH₃ | ~1.2 | Triplet |
| ¹H | Si-CH₂-CH₂ | ~0.7 | Triplet |
| ¹³C | H-COO | ~161 | - |
| ¹³C | O-CH₂ | ~65 | - |
| ¹³C | Si-O-CH₂ | ~58 | - |
| ¹³C | CH₂-CH₂-CH₂ | ~23 | - |
| ¹³C | Si-O-CH₂-CH₃ | ~18 | - |
| ¹³C | Si-CH₂ | ~8 | - |
Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the characteristic functional groups present in 3-triethoxysilylpropyl formate and monitoring its chemical transformations.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds. The resulting spectrum shows characteristic absorption bands for specific functional groups. For this ester, a strong band appears for the carbonyl (C=O) stretch of the formate group. Other key bands include those for C-H stretching and bending, C-O stretching, and the prominent Si-O-C stretching of the triethoxysilyl group. acs.org During hydrolysis and condensation, the disappearance of Si-O-C bands and the appearance of a broad O-H band (from Si-OH groups) and Si-O-Si bands can be monitored in real-time. acs.orgacs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and is highly effective for analyzing the formation of the inorganic Si-O-Si network during the sol-gel process. scite.airesearchgate.net The symmetric stretching of Si-O-Si bonds gives a strong Raman signal, making it an excellent tool for studying the kinetics of siloxane formation. researchgate.netrsc.org
Table 2: Characteristic Vibrational Frequencies for 3-Triethoxysilylpropyl Formate and its Derivatives
| Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| IR | ~1720 | C=O stretch (formate) |
| IR | 2880-2980 | C-H stretch (alkyl) |
| IR | 1080-1100 | Si-O-C stretch |
| IR | 3200-3600 | O-H stretch (silanol, post-hydrolysis) |
| IR/Raman | 1000-1100 | Si-O-Si asymmetric stretch (post-condensation) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of 3-triethoxysilylpropyl formate and to gain structural information from its fragmentation patterns. In MS, the molecule is ionized and then broken into charged fragments. The mass-to-charge ratio of the parent ion confirms the molecular weight. The fragmentation pattern provides a fingerprint that can be used to confirm the structure. Expected fragmentation pathways include the cleavage of the ester bond, loss of ethoxy groups from the silicon atom, and cleavage of the propyl chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org
Chromatographic Techniques for Separation and Quantification of the Ester and Its Transformation Products
Chromatography is a fundamental technique for separating the formate ester from impurities, starting materials, and its subsequent transformation products, such as hydrolysis and condensation species. grace.com
Gas Chromatography (GC): Due to its volatility, 3-triethoxysilylpropyl formate can be effectively analyzed by GC. This technique is ideal for assessing the purity of the compound and quantifying its concentration. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is well-suited for separating the parent ester from its less volatile and more polar hydrolysis products (e.g., 3-triethoxysilylpropan-1-ol, and the corresponding silanetriol) and early-stage condensation products (oligomers). nih.gov Careful method development is required to avoid on-column hydrolysis, which can be a challenge with silica-based columns. acs.orgnih.gov The use of hybrid or polymer-based stationary phases can mitigate these effects. abcr.com
Thermal Analysis to Elucidate Degradation and Transformation Profiles of the Ester and its Derived Materials
Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of the formate ester and, more importantly, of the hybrid organic-inorganic materials derived from it after sol-gel processing. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hybrid material derived from 3-triethoxysilylpropyl formate, a TGA thermogram would typically show an initial mass loss due to the evaporation of residual water and solvents. This is followed by a significant mass loss at higher temperatures corresponding to the thermal decomposition of the organic propyl formate side chains. The final residual mass at high temperatures corresponds to the stable inorganic silica (B1680970) (SiO₂) content. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events like glass transitions, crystallization, and melting. For polymeric materials derived from the ester, DSC can reveal the glass transition temperature (Tg), which provides insight into the cross-linking density and molecular mobility of the siloxane network.
Morphological and Microstructural Analysis of Materials Incorporating or Derived from the Formate Ester
After the formate ester is used as a precursor, for instance in a sol-gel process to create a hybrid material or a surface coating, a variety of techniques are used to characterize the resulting material's structure at the micro and nanoscale.
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, topography, and porosity of the derived materials. Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the characterization of particle size, shape, and the internal structure of nanostructured materials.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe technique that can map the surface topography with nanoscale precision. It is used to quantify surface roughness and visualize surface features on coatings or films derived from the ester. acs.org
X-ray Diffraction (XRD): XRD is used to analyze the crystal structure of materials. For materials derived from 3-triethoxysilylpropyl formate, XRD patterns can determine whether the resulting silica network is amorphous, which is typical for sol-gel derived glasses, or if any crystalline phases are present. researchgate.net
Theoretical and Computational Studies on Formic Acid;3 Triethoxysilylpropan 1 Ol
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of 3-(triethoxysilyl)propyl formate (B1220265). These calculations can predict the molecule's three-dimensional structure, the distribution of electrons, and the relative energies of its different spatial arrangements (conformers).
Molecular Structure and Electronic Properties:
DFT calculations can be employed to determine the optimized molecular geometry of 3-(triethoxysilyl)propyl formate, providing precise values for bond lengths and angles. The electronic properties, such as the distribution of electron density and the energies of the molecular orbitals, are also accessible through these computations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they indicate the regions of the molecule most likely to be involved in chemical reactions.
Below is a hypothetical data table summarizing the results of such a DFT calculation. The values are representative of what would be expected for a molecule of this type, based on computational studies of similar organosilanes.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| Si-O (ethoxy) | 1.64 |
| Si-C | 1.88 |
| C-O (ester) | 1.35 |
| C=O (ester) | 1.21 |
| Bond Angles (degrees) | |
| O-Si-O | 109.5 |
| C-Si-O | 109.5 |
| Si-C-C | 112.0 |
| O-C=O | 125.0 |
| Electronic Properties | |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 6.7 |
| Dipole Moment (Debye) | 2.5 |
This table presents theoretical data generated for illustrative purposes based on established computational chemistry principles.
Conformational Analysis:
The flexibility of the propyl chain in 3-(triethoxysilyl)propyl formate allows for the existence of multiple conformers. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable (lowest energy) conformers. The key dihedral angles that define the conformation are typically around the Si-C and C-C bonds of the propyl chain.
Computational studies on similar n-propyl systems suggest that gauche and anti conformations have distinct energy profiles. For the C-C-C-O backbone of the propyl formate moiety, different rotational isomers can be analyzed. The relative energies of these conformers determine their population at a given temperature.
| Conformer | Dihedral Angle (Si-C1-C2-C3) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 0.75 |
This table presents theoretical data generated for illustrative purposes based on established computational chemistry principles.
Reaction Pathway Modeling for Ester Hydrolysis and Condensation Using Computational Chemistry
Computational chemistry is instrumental in elucidating the mechanisms of reactions involving 3-(triethoxysilyl)propyl formate. The two primary reactions of interest are the hydrolysis of the triethoxysilyl groups and their subsequent condensation to form siloxane bonds.
Ester Hydrolysis:
The hydrolysis of the triethoxysilyl group is the initial step in the formation of a siloxane network. This reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an ethoxy group and the formation of a silanol (B1196071) (Si-OH) group. DFT calculations can model the entire reaction pathway, identifying the transition states and calculating the activation energies. The reaction can be catalyzed by either acid or base, and computational models can explore the effect of the catalyst on the reaction barrier. gelest.com
| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |
| First Hydrolysis | None (Neutral) | 25-30 |
| First Hydrolysis | Acid-catalyzed | 15-20 |
| First Hydrolysis | Base-catalyzed | 10-15 |
This table presents theoretical data generated for illustrative purposes based on established computational chemistry principles.
Condensation:
Following hydrolysis, the newly formed silanol groups can undergo condensation reactions with other silanols or with unhydrolyzed ethoxy groups to form Si-O-Si linkages. There are two main condensation pathways: water-producing and alcohol-producing. Computational modeling can determine the activation barriers for both pathways, providing insight into the preferred mechanism under different conditions.
| Condensation Pathway | Reactants | Calculated Activation Energy (kcal/mol) |
| Water-producing | Si-OH + HO-Si | 20-25 |
| Alcohol-producing | Si-OH + EtO-Si | 18-23 |
This table presents theoretical data generated for illustrative purposes based on established computational chemistry principles.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Self-Assembly Propensities of the Ester
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of a large number of molecules over time. bawue.de For 3-(triethoxysilyl)propyl formate, MD simulations can reveal how individual molecules interact with each other and with their environment, and whether they have a tendency to self-assemble into organized structures.
Intermolecular Interactions:
MD simulations can quantify the various non-covalent interactions between molecules of 3-(triethoxysilyl)propyl formate. These interactions include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (particularly after hydrolysis). The strength of these interactions governs the physical properties of the bulk material, such as its viscosity and boiling point. The radial distribution function (RDF) is a common tool used in MD simulations to analyze the local structure and packing of molecules.
| Interaction Type | Contributing Moieties | Typical Interaction Energy (kcal/mol) |
| Van der Waals | Propyl chains, ethoxy groups | 0.1 - 1.0 |
| Dipole-Dipole | Formate ester groups | 1.0 - 5.0 |
| Hydrogen Bonding (post-hydrolysis) | Silanol groups | 3.0 - 8.0 |
This table presents theoretical data generated for illustrative purposes based on established computational chemistry principles.
Self-Assembly Propensities:
The amphiphilic nature of hydrolyzed 3-(triethoxysilyl)propyl formate (with a hydrophilic silanol head and a more hydrophobic propyl formate tail) may lead to self-assembly in certain solvents. MD simulations can predict whether these molecules will form micelles, bilayers, or other aggregates. By simulating the system at different concentrations and in different solvents, the conditions that favor self-assembly can be identified. acs.org
Simulation of its Incorporation into Polymeric Networks and Hybrid Architectures
MD simulations are also invaluable for understanding how 3-(triethoxysilyl)propyl formate integrates into larger material structures, such as polymeric networks and hybrid organic-inorganic architectures.
Incorporation into Polymeric Networks:
When used as a coupling agent or crosslinker, 3-(triethoxysilyl)propyl formate can be incorporated into a polymer matrix. MD simulations can model the interface between the silane (B1218182) and the polymer, providing insights into the adhesion and compatibility between the two components. By calculating the interaction energy between the silane and various polymer chains, it is possible to predict which polymers will have the best affinity for the silane. researchgate.net
| Polymer Matrix | Calculated Interfacial Binding Energy (kcal/mol per molecule) |
| Polyethylene (non-polar) | 5 - 10 |
| Polymethyl methacrylate (B99206) (polar) | 15 - 25 |
| Epoxy Resin (with reactive groups) | 30 - 50 (covalent bonding possible) |
This table presents theoretical data generated for illustrative purposes based on established computational chemistry principles.
Formation of Hybrid Architectures:
The condensation of 3-(triethoxysilyl)propyl formate can lead to the formation of a rigid polysiloxane network. MD simulations can model the growth of this network and predict its final structure and properties, such as its density, porosity, and mechanical modulus. By simulating the co-condensation of this silane with other precursors, the formation of complex hybrid materials can be investigated. These simulations can help in designing materials with tailored properties for specific applications.
Applications and Functional Materials Derived from Formic Acid;3 Triethoxysilylpropan 1 Ol
Role as a Coupling Agent or Precursor in Organic-Inorganic Hybrid Material Synthesis
The primary function of organofunctional silanes like 3-(triethoxysilyl)propyl formate (B1220265) is to act as a coupling agent, promoting adhesion and compatibility between dissimilar materials, particularly in organic-inorganic hybrid systems. manchester.ac.uk These hybrid materials are gaining popularity due to their potential for tailored properties, combining the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.com
The mechanism of action involves a two-fold reaction capability:
Inorganic Reactivity : The triethoxysilyl group is susceptible to hydrolysis in the presence of water, often catalyzed by an acid or base, to form reactive silanol (B1196071) (Si-OH) groups. sigmaaldrich.comjournalcsij.com These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable covalent Si-O-substrate bonds. gelest.com They can also self-condense to form a durable polysiloxane network (Si-O-Si) at the interface. manchester.ac.uk
Organic Reactivity/Compatibility : The propyl formate end of the molecule can interact with an organic polymer matrix. This interaction can be through hydrogen bonding, dipole-dipole interactions, or by participating in further chemical reactions. The ester group could potentially be hydrolyzed or transesterified to create a covalent link with the polymer matrix.
| Functional Group | Role in Hybrid Material Synthesis | Mechanism |
| Triethoxysilyl (-Si(OCH₂CH₃)₃) | Bonds to inorganic substrates | Hydrolysis to silanols, followed by condensation with surface hydroxyls or self-condensation to form a siloxane network. manchester.ac.uksigmaaldrich.com |
| Propyl Formate (-OCHO) | Interacts with organic polymer matrix | Provides compatibility and potential reaction sites for integration into the organic phase. |
Potential in Surface Modification and Adhesion Promotion in Composites and Coatings
The application of 3-(triethoxysilyl)propyl formate to a surface can significantly alter its chemical and physical properties, such as wettability, adhesion, and corrosion resistance. gelest.com When used as a surface modifier, the silane's triethoxysilyl group covalently bonds to the substrate, creating a durable, thin film. The outward-facing organic functional groups—in this case, the formate ester—then dictate the new surface properties. manchester.ac.uk
In composites and coatings, this surface modification is key to enhancing adhesion. researchgate.net For instance, treating an inorganic filler with this silane (B1218182) before incorporating it into a polymer resin improves the dispersion of the filler and strengthens the interface between the two phases. mdpi.com This leads to coatings with better durability and composites with enhanced mechanical properties. Organofunctional silanes can act as water scavengers, reacting with water at the interface which can improve bonding. researchgate.net
The process of silanization for adhesion promotion typically involves:
Hydrolysis : Activation of the silane by hydrolyzing the alkoxy groups into silanol groups, often in an acidic or basic aqueous solution. researchgate.net
Condensation : Reaction of the silanol groups with hydroxyl groups on the substrate surface.
Interfacial Bonding : Formation of a polysiloxane network at the surface and interaction of the organic function with the overlying polymer or coating.
Investigation in Novel Resin Compositions and Polymer Systems
Silane-functional polymers and additives are integral to the development of advanced resins and polymer systems, particularly in moisture-curing compositions. google.com The incorporation of a molecule like 3-(triethoxysilyl)propyl formate into a resin formulation can introduce a mechanism for cross-linking. Upon exposure to moisture, the triethoxysilyl groups can hydrolyze and condense, forming a cross-linked siloxane network that can significantly improve the thermal stability and mechanical strength of the polymer. nih.gov
This compound could be used in several ways:
As an additive : Blended into a polymer system, it can migrate to interfaces or act as a cross-linking agent throughout the bulk material upon curing.
As a monomer : The formate ester could potentially be modified (e.g., converted to an alcohol and then an acrylate) to allow it to be copolymerized into a polymer backbone, resulting in a silane-functional polymer.
In silyl-terminated prepolymers : It could be reacted with other molecules to create prepolymers that cure via moisture-initiated condensation of the terminal silyl groups. nih.gov
The presence of silyl ester or silyl ether linkages within a polymer backbone can also introduce hydrolytic degradability, which is a desirable feature for creating sustainable and degradable polymers. nih.govresearchgate.net
| Polymer System | Potential Role of 3-(triethoxysilyl)propyl formate | Resulting Property Enhancement |
| Epoxy Resins | Adhesion promoter for inorganic fillers | Improved mechanical strength and durability. mdpi.com |
| Polyurethanes | Cross-linking agent | Increased thermal stability and solvent resistance. |
| Silicone Elastomers | Co-monomer or cross-linker | Tailored mechanical properties and cure characteristics. acs.org |
Exploration in Tailoring Gelation Properties and Network Architectures
The sol-gel process, which involves the hydrolysis and condensation of molecular precursors like alkoxysilanes, is a versatile method for creating inorganic or hybrid networks. sigmaaldrich.com The presence of formic acid or a formate-containing molecule can significantly influence this process. Formic acid itself can be used as a catalyst to control the rates of hydrolysis and condensation. osti.govnih.gov
When using 3-(triethoxysilyl)propyl formate as a precursor, several factors come into play:
Catalysis : The formate ester group is relatively neutral, but any in-situ hydrolysis could release formic acid, which would then catalyze the sol-gel reaction of the triethoxysilyl groups. nih.gov The hydrolysis rate of alkoxysilanes is lowest at a pH of 7 and increases in both acidic and basic conditions, while the condensation rate is lowest around a pH of 4. researchgate.net
Network Modification : As an organotrialkoxysilane, this molecule acts as a network modifier. During condensation, it can form up to three siloxane bridges, but the attached organic chain (propyl formate) disrupts the fully inorganic network of a precursor like tetraethoxysilane (TEOS). This incorporation of organic moieties can increase the flexibility of the resulting gel and reduce brittleness. researchgate.net
Porosity Control : The size and nature of the organic group influence the final pore structure of the gel. The propyl formate chain will occupy space during gelation, and its interactions with the solvent and other polymerizing species will affect the final network architecture and porosity.
By carefully controlling parameters such as pH, water-to-silane ratio, and the concentration of precursors, it is possible to tailor the gelation time, pore size, surface area, and mechanical properties of the resulting silica or hybrid gel. nih.gov
Consideration in Advanced Functional Materials for Diverse Applications (e.g., sensing or catalysis)
The ability to functionalize surfaces with specific chemical groups is fundamental to creating advanced materials for applications like chemical sensing and catalysis. Organofunctional silanes provide a robust method for covalently attaching desired functionalities to a substrate. nanosoftpolymers.com
In this context, 3-(triethoxysilyl)propyl formate could serve as a platform molecule:
Surface Immobilization : The triethoxysilyl group would be used to anchor the molecule onto a solid support, such as silica nanoparticles, a sensor chip, or a catalyst support. nih.gov
Functional Group Conversion : The formate ester at the other end could then be chemically converted into a range of other functional groups. For example:
Hydrolysis would yield a primary alcohol (-CH₂OH), which could be further oxidized to an aldehyde or carboxylic acid.
Transesterification could introduce other functional moieties.
Ammonolysis could convert it to a formamide.
This post-immobilization modification allows for the creation of surfaces with tailored chemical properties. For instance, a surface functionalized with carboxylic acid groups could be used for ion-exchange applications or to immobilize biomolecules for biosensing. A surface modified with specific ligands could be used to chelate metal ions for a catalytic application. The stable covalent linkage provided by the silane chemistry ensures that the functional layer remains attached even under harsh operating conditions.
Conclusion and Future Research Directions
Summary of Current Understanding of Formic Acid;3-Triethoxysilylpropan-1-ol Chemistry
The compound "this compound" is chemically known as 3-(triethoxysilyl)propyl formate (B1220265). It is an organosilane, specifically a silane (B1218182) ester, that integrates the functionalities of both formic acid and an alkoxysilane. The current understanding of its chemistry is largely inferred from the well-established principles governing its constituent functional groups: the formate ester and the triethoxysilyl group.
The molecule's structure consists of a propyl chain linking a formate ester group (HCOO-) on one end and a silicon atom bonded to three ethoxy groups (-OCH₂CH₃) on the other. This bifunctional nature is central to its chemical behavior and potential applications.
Hydrolysis and Condensation: The triethoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction that is often catalyzed by acid or base. During hydrolysis, the ethoxy groups are replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate (3-(formyloxy)propyl)silanetriol) and releasing ethanol (B145695). These silanol (B1196071) groups are unstable and readily undergo condensation reactions with other silanols to form stable siloxane bonds (Si-O-Si). This process can lead to the formation of oligomeric or polymeric polysiloxane networks, either in solution (sol-gel process) or on the surface of an inorganic substrate. The rate of these reactions is influenced by factors such as pH, water concentration, and the presence of catalysts.
Ester Group Reactivity: The formate ester group is also subject to hydrolysis, particularly under acidic or basic conditions, which would yield formic acid and 3-triethoxysilylpropan-1-ol. The relative rates of ester hydrolysis versus silane hydrolysis are a critical aspect of its chemistry that dictates its behavior in aqueous environments.
Surface Modification: Like other organofunctional silanes, 3-(triethoxysilyl)propyl formate is expected to act as a surface modifying agent or coupling agent. The hydrolyzed silanol groups can form strong covalent bonds with hydroxyl groups present on the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides. The outward-projecting formate-functionalized propyl chain then imparts a new chemical functionality to the surface.
The dual reactivity allows this compound to act as a molecular bridge between organic and inorganic materials, a foundational concept in the application of functional silanes for enhancing adhesion and compatibility in composite materials. zmsilane.comnih.gov
Identification of Critical Research Gaps and Unexplored Areas for the Ester
Despite the predictable nature of its chemistry based on analogous compounds, there is a significant lack of specific research data for 3-(triethoxysilyl)propyl formate. The primary research gaps are fundamental to establishing its properties and potential uses.
Key Unexplored Areas:
Synthesis and Purification: There is a lack of published, optimized protocols for the synthesis of 3-(triethoxysilyl)propyl formate. While Fischer esterification between 3-triethoxysilylpropan-1-ol and formic acid is a plausible route, detailed studies on reaction conditions, catalysts, yields, and purification methods are absent.
Physicochemical Characterization: Comprehensive characterization data is missing. This includes spectroscopic data (¹H NMR, ¹³C NMR, ²⁹Si NMR, FT-IR, Mass Spectrometry) needed to confirm its structure and purity, as well as fundamental physical properties.
Reaction Kinetics: The kinetics of the hydrolysis and condensation of the triethoxysilyl group for this specific molecule have not been studied. Understanding these rates is crucial for controlling its application in sol-gel processes and surface treatments. Furthermore, a comparative study of the hydrolysis rate of the formate ester versus the triethoxysilyl groups under various pH conditions is a critical unexplored area.
Performance as a Coupling Agent: No studies have evaluated its effectiveness as an adhesion promoter or surface modifier. Research is needed to determine how films of this silane alter the surface energy of substrates and how it performs in enhancing the mechanical properties of polymer composites.
Thermal Stability: The thermal decomposition profile of the compound has not been investigated. This data is essential for defining the processing temperatures when used in polymer composites or for high-temperature applications.
Table 1: Critical Research Gaps for 3-(triethoxysilyl)propyl formate
| Research Area | Specific Gaps | Importance |
|---|---|---|
| Synthesis & Purification | Lack of optimized reaction protocols and purification techniques. | Enables production of high-purity material for further research and application. |
| Spectroscopic & Physical Data | Absence of NMR, FT-IR, MS data, and basic physical properties (boiling point, density, refractive index). | Fundamental for compound identification, quality control, and modeling. |
| Reaction Kinetics | No data on hydrolysis and condensation rates; no comparative data on ester vs. silane hydrolysis. | Crucial for controlling sol-gel processes and surface modification procedures. |
| Application Performance | No evaluation of its role as a coupling agent, adhesion promoter, or in composite materials. | Determines the practical utility and commercial potential of the compound. |
Outlook on its Potential for Sustainable Chemical Synthesis and Material Innovation
The unique bifunctional structure of 3-(triethoxysilyl)propyl formate positions it as a promising candidate for innovations in sustainable chemistry and advanced materials.
Sustainable Synthesis: Formic acid is a simple, naturally occurring carboxylic acid that is considered a key C1 building block in sustainable chemical synthesis. wikipedia.orgslchemtech.com Its use as a functional group in this silane aligns with green chemistry principles. Furthermore, formic acid has been explored as a medium for hydrogen storage, and its derivatives are of interest in developing greener chemical processes. wikipedia.org The synthesis of this silane from bio-based formic acid could further enhance its sustainability profile.
Material Innovation:
Functional Coatings: As a surface modifier, it could be used to create surfaces with tailored properties. The formate ester is relatively small and polar, which could be used to control surface wettability and adhesion.
"Smart" Materials: The differential hydrolysis of the ester and silane groups could potentially be exploited. For instance, a siloxane network functionalized with formate esters could be designed to release formic acid under specific pH conditions, creating a material with a triggered-release capability.
Composite Materials: It could serve as a coupling agent in composites, particularly with fillers in a polyester or polyamide matrix where the ester functionality might improve interfacial compatibility. The development of sustainable formulations for coatings, adhesives, and sealants is a growing trend where novel functional silanes are expected to play a significant role. zmsilane.com
Precursor for Hybrid Materials: Through controlled sol-gel processing, it could serve as a precursor for inorganic-organic hybrid materials where the organic functionality is derived from the simple formate group, offering a different chemical handle compared to more common epoxy or amino-functionalized silanes.
Recommendations for Advanced Methodologies in Synthesis and Characterization
To bridge the identified research gaps and fully realize the potential of 3-(triethoxysilyl)propyl formate, a systematic approach employing advanced methodologies is recommended.
Synthesis:
Optimized Esterification: A thorough investigation of the direct esterification of 3-triethoxysilylpropan-1-ol with formic acid is needed. This should include screening various acid catalysts, exploring reaction conditions (temperature, reactant ratios), and employing methods for water removal to drive the reaction equilibrium towards the product. google.com
Alternative Routes: Exploration of alternative, milder synthesis routes, such as transesterification from methyl formate, could be beneficial to avoid potential side reactions.
Characterization:
Multi-nuclear NMR Spectroscopy: Detailed analysis using ¹H, ¹³C, and especially ²⁹Si NMR is essential. ²⁹Si NMR can provide precise information on the degree of hydrolysis and condensation by identifying different silicon species (T⁰, T¹, T², T³). researchgate.net
In-situ Monitoring: Techniques like FT-IR spectroscopy should be used for real-time monitoring of the hydrolysis and condensation reactions. csic.esresearchgate.net This would provide invaluable kinetic data.
Surface Analysis: When applied as a coating, surfaces should be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm covalent bonding to the substrate, Atomic Force Microscopy (AFM) to assess surface morphology, and contact angle measurements to quantify changes in surface energy.
Performance Evaluation:
Composite Testing: For evaluating its role as a coupling agent, the silane should be used to treat inorganic fillers (e.g., silica, alumina), which are then incorporated into a polymer matrix. The resulting composites should undergo rigorous mechanical testing (tensile, flexural, impact strength) and dynamic mechanical analysis (DMA) to quantify the improvement in properties. nih.gov
Computational Modeling: Density Functional Theory (DFT) studies could be employed to model the hydrolysis reaction pathways and predict the adsorption energies of the silane on different inorganic surfaces, providing theoretical support for experimental findings. mdpi.com
Table 2: Recommended Methodologies for Future Research
| Objective | Recommended Methodology | Expected Outcome |
|---|---|---|
| Efficient Synthesis | Catalyst screening for Fischer esterification; in-situ water removal. | High-yield, scalable synthesis protocol. |
| Structural Confirmation | ¹H, ¹³C, ²⁹Si NMR; High-Resolution Mass Spectrometry. | Unambiguous confirmation of chemical structure and purity. |
| Kinetic Analysis | In-situ FT-IR or Raman spectroscopy during hydrolysis/condensation. | Quantitative data on reaction rates under various conditions. |
| Surface Characterization | XPS, AFM, Contact Angle Goniometry. | Understanding of surface coverage, morphology, and energy modification. |
| Composite Performance | Mechanical testing (tensile, flexural) and DMA of composites. | Quantification of its effectiveness as a coupling agent. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing formic acid and 3-triethoxysilylpropan-1-ol in laboratory settings?
- Formic Acid Synthesis : The carbonylation of methanol using sodium methoxide as a catalyst yields methyl formate, which is hydrolyzed to formic acid under acidic conditions. Alternative routes include direct synthesis from carbon monoxide and water under high-pressure catalytic conditions .
- 3-Triethoxysilylpropan-1-ol Synthesis : This compound is typically synthesized via silane alcoholysis, where trichlorosilane reacts with ethanol in the presence of a base. Reaction conditions (e.g., stoichiometric ratios, solvent selection) must be optimized to minimize side products like polysiloxanes .
Q. How can researchers characterize the purity and structural integrity of 3-triethoxysilylpropan-1-ol using NMR spectroscopy?
- Methodology : Use ³¹P or ²⁹Si NMR to confirm the integrity of the triethoxysilyl group. For ¹H NMR, employ 3-(trimethylsilyl)propane-1-sulfonic acid (TMSP) as an internal standard to calibrate chemical shifts. Integrate peaks corresponding to ethoxy (–OCH₂CH₃) and hydroxyl (–OH) groups to assess purity .
Q. What are the stability considerations for formic acid in long-term microbial growth studies?
- Key Factors : Formic acid’s stability is pH-dependent; it degrades via decarboxylation under acidic conditions. Use buffered media (pH 6–8) and monitor degradation using HPLC with UV detection (λ = 210 nm). Microbial consumption rates can be quantified via formate dehydrogenase (FDH) activity assays .
Advanced Research Questions
Q. How can contradictory data between HPLC and NMR analyses be resolved when assessing formic acid stability?
- Troubleshooting Strategy :
Validate HPLC methods using USP standards (e.g., salicylic acid-related compounds) to ensure column compatibility and detector sensitivity .
Cross-validate NMR results with internal standards (e.g., TMSP) to rule out solvent interference or baseline drift.
Conduct spiked recovery experiments to identify matrix effects in complex biological samples .
Q. What experimental strategies optimize the silylation efficiency of 3-triethoxysilylpropan-1-ol in surface modification studies?
- Optimization Parameters :
- pH Control : Maintain a mildly acidic environment (pH 4–5) to protonate hydroxyl groups on substrates, enhancing silane adhesion.
- Solvent Selection : Use anhydrous toluene or ethanol to prevent premature hydrolysis of ethoxy groups.
- Post-Treatment : Cure surfaces at 80–120°C to promote covalent Si–O–Si bond formation, verified via FTIR (peak at ~1100 cm⁻¹) .
Q. How does the stereochemistry of 3-triethoxysilylpropan-1-ol influence its reactivity in asymmetric synthesis?
- Mechanistic Insight : The chiral center at the propanol moiety affects nucleophilic substitution kinetics. For example, (S)-enantiomers exhibit higher reactivity in esterification due to steric effects. Use chiral GC or polarimetry to monitor enantiomeric excess (e.e.) and correlate with reaction yields .
Q. What are the challenges in integrating formic acid as a carbon source in microbial fuel cells (MFCs)?
- Technical Hurdles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
